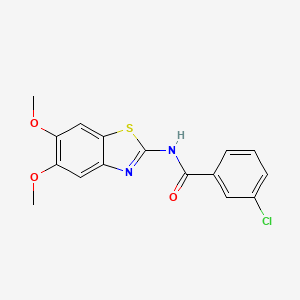
(5-Bromo-2-chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a chemically complex molecule that appears to be designed for specific biological activities. Its structural components suggest potential applications in medicinal chemistry, given the presence of bromo, chloro, pyrimidinyl, oxadiazolyl, and azetidinyl groups. These functional groups are commonly found in molecules with antimicrobial, anticancer, and various other bioactive properties.
Synthesis Analysis
The synthesis of related pyrimidine-based compounds often involves multi-step reactions, starting from basic building blocks such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate to produce novel derivatives with potential antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016). Synthesis routes for pyrimidine-based azetidinones have also been reported, involving the reaction of specific methanimines with chloroacetyl chloride in 1,4-dioxane (Manohare & Thakare, 2023).
Molecular Structure Analysis
Molecular structure determinations, often via NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, provide insights into the configuration, conformation, and stereochemistry of such compounds. An example study details the structure of a related heterocyclic compound, emphasizing the importance of these analyses in understanding the molecular basis of their activity (Martins et al., 1998).
Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds with similar structural features, such as those containing pyrimidin-2-yl, 1,2,4-oxadiazol-5-yl, and azetidin-1-yl groups, have been explored for their antimicrobial and anticancer properties. For example, novel pyrazole derivatives connected to oxa/thiadiazolyl and pyrazolyl moieties, alongside pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds have shown significant activity, indicating that molecules with similar structural frameworks might possess valuable biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Supramolecular Chemistry and Crystal Engineering
The study of non-covalent interactions within crystal structures of similar compounds, such as those involving lone pair-π interaction and halogen bonding, highlights the potential application of the subject compound in supramolecular chemistry and crystal engineering. These interactions play a crucial role in the stabilization of supramolecular architectures, which can be crucial for the design of new materials and the understanding of molecular recognition processes (Sharma et al., 2019).
Molecular Imaging and Parkinson’s Disease
Compounds containing similar structural elements have been explored for their use in molecular imaging, such as positron emission tomography (PET) imaging agents for Parkinson’s disease. The synthesis of specific PET agents targeting the LRRK2 enzyme, which is implicated in Parkinson’s disease, demonstrates the utility of these molecules in biomedical research and diagnostics (Wang et al., 2017).
Anti-inflammatory and Analgesic Properties
The exploration of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties indicates the potential of structurally related compounds in the development of new therapeutic agents. These studies focus on synthesizing and evaluating compounds for their effectiveness in reducing pain and inflammation, providing insights into how similar compounds might be applied in pharmacological contexts (Selvam et al., 2012).
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN5O2/c17-10-2-3-12(18)11(6-10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-4-1-5-20-13/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUCYWPXDFMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)
![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)
![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)
![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)